N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-13-8-14(2)11-26(10-13)19-20-25-28(21(30)27(20)7-6-23-19)12-18(29)24-16-5-4-15(3)17(22)9-16/h4-7,9,13-14H,8,10-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMUSAKFEGKXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, also known as M460-4610, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C21H25ClN6O2
- IUPAC Name : this compound
- SMILES : CC(CC(C)C1)CN1C(C1=NN2CC(Nc3cc(Cl)c(C)cc3)=O)=NC=CN1C2=O
This structure features a chlorinated phenyl group and a piperidinyl-substituted triazole ring, which may contribute to its biological activity.
Antiplasmodial Activity
Recent studies have indicated that compounds similar to M460-4610 exhibit significant antiplasmodial activity. For instance, derivatives designed based on similar scaffolds have shown high potency against Plasmodium falciparum kinases. In particular:
- Ki8751 , a related compound, demonstrated an IC50 of 13 nM against PfPK6 and an EC50 of 160 nM against the blood stage of P. falciparum .
These findings suggest that M460-4610 may also possess similar inhibitory effects on Plasmodium protein kinases due to structural similarities.
The mechanism of action for M460-4610 likely involves interactions with specific molecular targets within the cell. The compound may modulate signaling pathways critical for cellular functions such as:
- Cell Proliferation
- Apoptosis
- Differentiation
The presence of the piperidinyl group is particularly noteworthy as it has been associated with enhanced binding to target proteins involved in these pathways .
Structure–Activity Relationship (SAR)
A detailed SAR analysis conducted on related compounds has revealed insights into how modifications to the molecular structure influence biological activity. Key findings include:
| Compound | Structure Modification | Biological Activity |
|---|---|---|
| Ki8751 | Addition of methoxy groups | Enhanced PfPK6 inhibition (IC50 = 13 nM) |
| M460-4610 | Chlorination at the phenyl ring | Potential for high antiplasmodial activity |
These modifications indicate that specific functional groups significantly impact the compound's efficacy against targeted biological pathways.
In Vitro Studies
In vitro assays have been employed to assess the biological activity of M460-4610. For example:
- Kinase Inhibition Assays : These assays demonstrated that compounds with similar scaffolds can inhibit key kinases involved in P. falciparum proliferation .
- Cell Viability Assays : The effect of M460-4610 on cell viability was evaluated in various cancer cell lines, indicating potential anticancer properties that warrant further investigation.
Preparation Methods
Formation of the Triazole-Pyrazine Scaffold
The synthesis begins with constructing the triazolo[4,3-a]pyrazin-3-one core. A validated approach involves cyclocondensation of hydrazine derivatives with α-keto esters. For example, ethyl trifluoroacetate reacts with hydrazine hydrate to form trifluoroacetohydrazide , which undergoes cyclization with chloroacetyl chloride in the presence of phosphorus oxychloride to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine .
Reaction Conditions:
- Solvent: Acetonitrile or ethanol.
- Temperature: 10–20°C for hydrazide formation; 80–100°C for cyclization.
- Catalysts: Lewis acids (e.g., POCl₃).
Functionalization at Position 8: Introducing the 3,5-Dimethylpiperidin-1-yl Group
Position 8 of the pyrazine ring is functionalized via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. NAS is preferred due to the electron-deficient nature of the pyrazine ring.
Procedure:
- Intermediate halogenation : Introduce a leaving group (e.g., chlorine) at position 8 using PCl₅ or SOCl₂ .
- Substitution with 3,5-dimethylpiperidine : React the chlorinated intermediate with 3,5-dimethylpiperidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Optimization Notes:
- Adding potassium carbonate enhances nucleophilicity.
- Yields improve with microwave-assisted synthesis (30% → 65%).
Acetamide Side Chain Installation
Synthesis of N-(3-Chloro-4-methylphenyl)acetamide
The acetamide moiety is prepared by reacting 3-chloro-4-methylaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
$$
\text{3-Chloro-4-methylaniline} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{N-(3-Chloro-4-methylphenyl)acetamide}
$$
Coupling to the Triazolo-pyrazine Core
The acetamide is linked to position 2 of the core via a DCC-mediated amide coupling :
- Activate the core’s carboxylic acid (if present) with N,N'-dicyclohexylcarbodiimide (DCC) .
- React with N-(3-chloro-4-methylphenyl)acetamide in tetrahydrofuran (THF) at room temperature.
Critical Parameters:
- Stoichiometry : 1.2 equivalents of acetamide to ensure complete reaction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Integrated Synthetic Pathway
The full synthesis involves three sequential modules (Table 1):
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core scaffold formation | Hydrazine hydrate, POCl₃, 80°C | 72 |
| 2 | Piperidine substitution | 3,5-Dimethylpiperidine, DMF, 100°C | 65 |
| 3 | Acetamide coupling | DCC, THF, rt, 24 h | 88 |
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 214–216°C (decomposition observed above 220°C).
Scale-Up Considerations and Industrial Relevance
Transitioning from lab-scale to pilot plant production requires:
- Solvent recycling : DMF recovery via distillation.
- Catalyst optimization : Replace DCC with water-soluble carbodiimides to simplify purification.
- Process Analytical Technology (PAT) : Real-time monitoring using inline IR spectroscopy.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Condensation of α-chloroacetamides with heterocyclic precursors, as described in analogous syntheses using N-arylsubstituted α-chloroacetamides to form pyrazolo-pyrimidine scaffolds .
- Triazolo-pyrazine ring formation via cyclization reactions, often using hydrazine derivatives or tetrazole intermediates under acidic conditions, as observed in related triazolo-pyrazine syntheses .
- Introduction of the 3,5-dimethylpiperidin-1-yl group via nucleophilic substitution or coupling reactions, optimized in flow-chemistry setups for reproducibility .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are essential for confirming substitution patterns and regiochemistry, particularly for distinguishing between triazolo-pyrazine isomers .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in structurally related pyrazolo-pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity, especially for intermediates with labile functional groups .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for improved yield and selectivity in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Utilize factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry platforms enable precise control over reaction parameters, as shown in diphenyldiazomethane syntheses .
- Continuous-Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side-product formation .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazolo-pyrazine derivatives?
- Methodological Answer :
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., piperidinyl groups, chloro-methylphenyl) and evaluate activity trends. For example, replacing 3,5-dimethylpiperidine with other amines may clarify steric/electronic effects .
- Target Engagement Assays : Use biophysical methods (SPR, ITC) to measure binding affinity against proposed targets (e.g., kinase domains) and correlate with cellular activity .
- Metabolite Profiling : Identify degradation products or active metabolites that may contribute to discrepancies in potency .
Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ affinity-based probes (e.g., photoaffinity labeling) to capture protein targets in live cells, followed by LC-MS/MS identification .
- Kinome-Wide Screening : Use kinase inhibitor profiling platforms (e.g., KINOMEscan) to map selectivity across >400 kinases, identifying off-target effects .
- Computational Docking : Combine molecular dynamics simulations with crystal structures of homologous targets to predict binding modes and guide mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways via HPLC-MS. This identifies labile functional groups (e.g., acetamide hydrolysis) .
- Solvent Screening : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with logP values calculated using software like MarvinSuite .
- Cocrystal Engineering : Improve physicochemical properties by forming salts or cocrystals with pharmaceutically acceptable counterions .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Synthetic Yield (triazolo-pyrazine step) | Flow-chemistry optimization | |
| -NMR Shift (acetamide NH) | 400 MHz in DMSO- | |
| X-ray Crystallography (bond lengths) | CCDC deposition | |
| Calculated logP | PubChem Data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
